ascopyrone P
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68732-99-0 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/t4-/m0/s1 |
InChI Key |
ZXCYXCIWKAILMP-BYPYZUCNSA-N |
SMILES |
C1C(OC=C(C1=O)O)CO |
Isomeric SMILES |
C1[C@H](OC=C(C1=O)O)CO |
Canonical SMILES |
C1C(OC=C(C1=O)O)CO |
Synonyms |
ascopyrone P |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Ascopyrone P
Identification and Isolation from Fungal Species
Ascopyrone P has been identified as a product of several fungi belonging to the order Pezizales. nih.gov Its isolation from these natural sources has been a key area of research to understand its biological and chemical properties.
Scientific studies have successfully isolated and identified this compound from a specific group of ascomycete fungi. nih.govresearchgate.net These fungi are the primary known natural sources of this compound. The production of this compound is a characteristic metabolic feature of these species. nih.gov
Table 1: Fungal Producers of this compound
| Fungal Species | Order |
|---|---|
| Anthracobia melaloma | Pezizales |
| Plicaria anthracina | Pezizales |
| Plicaria leiocarpa | Pezizales |
This compound is classified as a fungal secondary metabolite. researchgate.netnih.gov Unlike primary metabolites essential for growth and reproduction, secondary metabolites are not required for the fungus to survive under laboratory conditions but are thought to provide a competitive advantage in its natural environment. mdpi.com The production of this compound is an example of the complex chemical ecology of fungi.
Research has shown that this compound exhibits antibacterial activity, inhibiting the growth of a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This antimicrobial property suggests that the producing fungi may use this compound to compete with bacteria in their ecological niche, thereby securing resources and space. nih.gov However, it does not show significant activity against other fungi or certain yeasts. nih.gov This selective activity highlights its specific role in mediating microbial interactions.
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound in fungi occurs through a specific metabolic route known as the Anhydrofructose Pathway. nih.gov This pathway details the enzymatic conversion of common storage polysaccharides into this specialized secondary metabolite.
The Anhydrofructose (AF) pathway is an alternative route for the degradation of glycogen (B147801) and starch in certain fungi. researchgate.netnih.gov Instead of breaking these polymers down exclusively to glucose for energy, this pathway shunts the degradation products towards the synthesis of an array of secondary metabolites, including this compound. researchgate.netresearchgate.net
The biosynthetic journey to this compound begins with the breakdown of large glucose polymers, specifically glycogen and starch, which serve as the primary precursors. nih.govdavidmoore.org.uk Fungi possess various enzymes to degrade these polysaccharides. mdpi.com In the context of the AF pathway, the key initial step is catalyzed by the enzyme α-1,4-glucan lyase. researchgate.netnih.gov This enzyme acts on the non-reducing ends of starch and glycogen chains, breaking the α-1,4-glycosidic bonds and releasing a unique monosaccharide intermediate rather than glucose. nih.gov
The AF pathway is characterized by two central intermediates that are sequentially modified to yield the final product, this compound. nih.gov
1,5-Anhydro-D-fructose (B1202111) (AF): The action of α-1,4-glucan lyase on starch or glycogen directly produces 1,5-anhydro-D-fructose (AF), the cornerstone intermediate of this pathway. researchgate.netnih.govnih.gov This compound is a naturally occurring monosaccharide found in various organisms. nih.gov
Ascopyrone M (APM): In the fungus Anthracobia melaloma, AF is then converted into the next key intermediate, Ascopyrone M (APM). nih.gov This transformation is catalyzed by the enzyme 1,5-Anhydro-D-fructose dehydratase (AFDH). nih.gov
Finally, APM is isomerized to form this compound. This last step is facilitated by the enzyme ascopyrone tautomerase (APTM). nih.gov The sequential action of these enzymes efficiently channels the carbon from storage polysaccharides into the synthesis of this compound. nih.gov
Table 2: Key Steps in the Anhydrofructose Pathway for this compound Biosynthesis
| Precursor(s) | Enzyme | Intermediate/Product |
|---|---|---|
| Glycogen / Starch | α-1,4-glucan lyase | 1,5-Anhydro-D-fructose (AF) |
| 1,5-Anhydro-D-fructose (AF) | 1,5-Anhydro-D-fructose dehydratase (AFDH) | Ascopyrone M (APM) |
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | APP |
| 1,5-Anhydro-D-fructose | AF |
| Ascopyrone M | APM |
| Glycogen | |
| Starch |
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic cascade known as the anhydrofructose pathway. This pathway transforms glycogen, a primary storage polysaccharide in fungi, into this compound through the sequential action of three key enzymes.
Alpha-1,4-Glucan Lyase (EC 4.2.2.13) in AF Formation
The initial and pivotal step in the this compound biosynthetic pathway is the degradation of α-1,4-glucans, such as glycogen and starch, to produce 1,5-anhydro-D-fructose (AF). This reaction is catalyzed by the enzyme alpha-1,4-glucan lyase (EC 4.2.2.13). The enzyme acts on the non-reducing ends of the glucan chains, catalyzing the cleavage of the α-1,4-glucosidic bonds. This process results in the formation of 1,5-anhydro-D-fructose. researchgate.netwikipedia.orgacs.org This enzyme has been identified and characterized in various fungi and red algae. researchgate.netnih.gov
1,5-Anhydrofructose Dehydratase (AFDH) in AF to APM Conversion
Following the formation of 1,5-anhydro-D-fructose, the second enzyme in the pathway, 1,5-anhydrofructose dehydratase (AFDH), comes into play. AFDH catalyzes the conversion of 1,5-anhydro-D-fructose into an intermediate compound known as ascopyrone M (APM). nih.gov This conversion is a dehydration reaction. Research conducted on the fungus Anthracobia melaloma led to the discovery and purification of AFDH. nih.gov The purified AFDH from this fungus was found to have a molecular mass of 98 kDa as determined by SDS-PAGE and 230 kDa by gel filtration, suggesting a multimeric structure. nih.gov
Ascopyrone Tautomerase (APTM) in APM to this compound Isomerization
The final step in the biosynthesis of this compound is the isomerization of ascopyrone M (APM) into its more stable tautomer, this compound. This reaction is catalyzed by the enzyme ascopyrone tautomerase (APTM). nih.gov Like AFDH, APTM was also discovered and purified from Anthracobia melaloma. nih.gov The purified APTM exhibited a molecular mass of 60 kDa on SDS-PAGE and 140 kDa by gel filtration, also indicating a multimeric protein structure. nih.gov The systematic name for this enzyme is 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose Δ3-Δ1-isomerase. qmul.ac.uk
Molecular and Genetic Basis of Biosynthetic Enzymes
While the enzymes of the anhydrofructose pathway have been identified and characterized, detailed information on their molecular and genetic basis is still emerging. The genes encoding the enzymes in this pathway have been cloned, which has facilitated the potential for large-scale production of 1,5-anhydro-D-fructose and its derivatives in cell-free reactor systems. acs.org
Specifically for alpha-1,4-glucan lyase, genes have been cloned and sequenced from several fungal species, including Morchella costata, M. vulgaris, and Peziza ostracoderma. This has provided insights into the genetic architecture of this enzyme family.
Fungal secondary metabolites are often synthesized by a suite of genes co-located in the genome, forming a biosynthetic gene cluster (BGC). nih.gov These clusters typically include the core synthesizing enzyme (like a polyketide synthase or non-ribosomal peptide synthetase) along with genes for tailoring enzymes, transporters, and regulatory proteins. While the concept of BGCs is well-established for many fungal metabolites, the specific organization and regulation of a putative this compound BGC remains an area for further investigation.
Comparative Analysis of this compound Occurrence in Other Biological Systems (e.g., bacteria, algae)
The precursor to this compound, 1,5-anhydro-D-fructose (AF), has been detected in a variety of biological systems beyond fungi, including bacteria and algae. nih.gov This suggests that the initial step of the anhydrofructose pathway, the formation of AF from glucans, may be more widespread in nature.
However, the presence of this compound itself in bacteria and algae has not been definitively established. In bacteria, such as Sinorhizobium morelense, studies have shown that 1,5-anhydro-D-fructose is metabolized through a different pathway. This bacterium utilizes an enzyme called anhydrofructose reductase to convert AF into 1,5-anhydro-D-mannitol, which is then further metabolized. nih.gov This indicates that while the precursor is present, the subsequent enzymatic machinery required to produce this compound (namely AFDH and APTM) may be absent in these bacteria.
Similarly, while AF has been found in algae, the metabolic fate of this compound in these organisms and whether it leads to the formation of this compound is not yet clear. The current body of research points to this compound being a characteristic secondary metabolite of certain fungal species, particularly those belonging to the order Pezizales.
Synthetic Strategies for Ascopyrone P and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis provides a controlled environment for producing ascopyrone P and its analogues. These methods are broadly categorized into de novo synthesis and transformations from precursor molecules.
De Novo Synthetic Routes
De novo synthesis refers to the creation of complex molecules from simple, commercially available starting materials. wikipedia.org In the context of this compound, this would involve a multi-step process to construct the pyranone ring and introduce the necessary functional groups. While specific de novo routes for this compound are not extensively detailed in the provided information, the general principle involves a sequence of reactions to build the molecular framework. This can be contrasted with biochemical pathways where precursor molecules are utilized. pixorize.comresearchgate.net
Transformations from Precursor Molecules (e.g., 1,5-Anhydro-D-fructose)
A more common and efficient approach to synthesizing this compound involves the chemical transformation of precursor molecules. researchgate.netnih.govthieme-connect.comgoogle.comnih.govcodexis.comresearchgate.net A key precursor is 1,5-anhydro-D-fructose (B1202111) (1,5-AnFru), a monosaccharide that can be prepared in high yields from D-glucose or D-fructose. nih.gov The transformation of 1,5-AnFru to this compound can be achieved through chemical methods, providing a direct route to the target compound. nih.govuj.ac.za This pathway is significant as 1,5-AnFru is a central intermediate in the anhydrofructose pathway for the degradation of starch and glycogen (B147801). acs.orgd-nb.info
The anhydrofructose pathway involves the enzymatic conversion of starch and glycogen to 1,5-AnFru, which is then metabolized to various compounds, including this compound. d-nb.info Chemically, the conversion of 1,5-AnFru to enolones like this compound is a key transformation. nih.gov
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound is a critical aspect of its synthesis. For enzymatic conversions, factors such as pH and the choice of buffers can significantly impact the yield and purity of the final product. researchgate.net In chemical synthesis, purification techniques such as chromatography are essential to isolate this compound from reaction byproducts and unreacted starting materials. The development of efficient purification methods is crucial for obtaining high-purity this compound suitable for various applications.
Biocatalytic and Enzymatic Production Systems
Biocatalytic methods offer a green and highly specific alternative to traditional chemical synthesis for producing this compound. These systems utilize enzymes or whole microbial cells to catalyze the desired reactions.
Application of Recombinant Enzymes in Cell-Free Reactors
The use of recombinant enzymes in cell-free reactors has emerged as a powerful tool for the production of this compound. thieme-connect.comthieme-connect.com The genes encoding the enzymes involved in the anhydrofructose pathway have been cloned, enabling their overexpression and purification. thieme-connect.comd-nb.inforesearchgate.net This allows for the production of these enzymes in large quantities for use in biocatalytic processes. trialtusbioscience.comwuxibiologics.com
Specifically, two key enzymes have been identified in the fungus Anthracobia melaloma for the formation of this compound: 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM). researchgate.netresearchgate.net AFDH catalyzes the conversion of 1,5-AnFru to ascopyrone M (APM), which is then isomerized to this compound by APTM. researchgate.net By immobilizing these recombinant enzymes in a cell-free reactor, it is possible to achieve a continuous and controlled production of this compound. thieme-connect.comd-nb.infothieme-connect.com This approach offers several advantages, including high product purity and the potential for process automation.
Large-Scale Biocatalytic Production Methodologies
The development of large-scale biocatalytic production methods is essential for the commercial viability of this compound. thieme-connect.comsci-hub.stdokumen.pub The anhydrofructose pathway, with its limited number of well-characterized enzymes, is particularly well-suited for in vitro biocatalytic production. d-nb.inforesearchgate.net This allows for the production of this compound and other metabolites in large quantities. d-nb.info
The use of recombinant E. coli to produce the necessary enzymes intracellularly has been explored. asm.org These engineered microorganisms can serve as whole-cell biocatalysts for the conversion of 1,5-AnFru to this compound. The optimization of fermentation conditions and downstream processing is crucial for maximizing the yield and purity of the final product in large-scale operations.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic strategies for the synthesis of this compound (APP) primarily leverage the "anhydrofructose pathway," a biocatalytic route for the degradation of glycogen and starch. researchgate.netacs.org This pathway utilizes a sequence of enzymatic transformations to convert the precursor 1,5-anhydro-d-fructose (1,5AnFru) into this compound. nih.gov Research has identified and characterized the key enzymes responsible for this conversion in the fungus Anthracobia melaloma. researchgate.net
The first dedicated enzymatic step is the conversion of 1,5AnFru to an intermediate compound, ascopyrone M (APM), which was previously only a presumed biological compound. researchgate.net This reaction is catalyzed by the enzyme 1,5AnFru dehydratase (AFDH). Following its formation, ascopyrone M is then isomerized to the stable end product, this compound. This tautomerization is catalyzed by a specific enzyme known as ascopyrone tautomerase (APTM). researchgate.net
The discovery and characterization of these two enzymes in Anthracobia melaloma provided the first complete enzymatic description of the anhydrofructose pathway leading to this compound. researchgate.net Both AFDH and APTM were purified 400-fold from the fungus using a combination of ammonium (B1175870) sulfate (B86663) fractionation, hydrophobic interaction chromatography, ion-exchange chromatography, and gel filtration chromatography. researchgate.net
Detailed findings on these key enzymes are summarized in the table below.
| Enzyme Name | Abbreviation | Function | Source Organism | Molecular Mass (SDS-PAGE) | Molecular Mass (Gel Filtration) |
| 1,5-Anhydro-d-fructose dehydratase | AFDH | Catalyzes the conversion of 1,5AnFru to ascopyrone M (APM) | Anthracobia melaloma | 98 kDa | 230 kDa |
| Ascopyrone tautomerase | APTM | Catalyzes the isomerization of ascopyrone M (APM) to this compound (APP) | Anthracobia melaloma | 60 kDa | 140 kDa |
| Data sourced from Yu, S., et al. (2009). researchgate.net |
This chemoenzymatic approach represents a targeted and efficient method for the synthesis of this compound, proceeding through specific, enzyme-catalyzed transformations that originate from starch-derived precursors. researchgate.netnih.gov
Biological Activities and Associated Mechanistic Investigations of Ascopyrone P
Antimicrobial Activity Research
Ascopyrone P (APP) is a fungal secondary metabolite that has been the subject of research for its antimicrobial properties. nih.gov In vitro studies have explored its efficacy against a variety of microorganisms, revealing a selective spectrum of activity.
Spectrum of Activity Against Gram-Positive Bacteria (in vitro studies)
In vitro testing has demonstrated that this compound exhibits inhibitory activity against Gram-positive bacteria. researchgate.netnih.gov Growth curve analysis has shown that concentrations between 2000 and 4000 mg/l can cause significant to total inhibition of various bacterial strains following a 24-hour incubation period. researchgate.netnih.govsld.cu However, its efficacy is not uniform across all Gram-positive species. For instance, studies have indicated that Clostridium strains are not sensitive to this compound at a concentration of 2000 mg/l. researchgate.netnih.gov Furthermore, research on its cidal effect showed no significant bactericidal activity against Listeria monocytogenes after a 2-hour exposure, suggesting the mechanism may be primarily bacteriostatic. researchgate.netnih.gov
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Concentration | Observation | Reference |
|---|---|---|---|
| General Gram-Positive Bacteria | ~5% | Growth inhibition observed in well diffusion assay. | researchgate.netnih.govsld.cu |
| General Gram-Positive Bacteria | 2000-4000 mg/l | Significant to total inhibition in growth curve analysis. | researchgate.netnih.govsld.cu |
| Listeria monocytogenes | Not specified | No significant cidal effect observed after 2 hours. | researchgate.netnih.gov |
Spectrum of Activity Against Gram-Negative Bacteria (in vitro studies)
Similar to its effect on Gram-positive organisms, this compound has been shown to inhibit the growth of Gram-negative bacteria in vitro. researchgate.netnih.gov High concentrations of approximately 5% were effective in well diffusion assays. researchgate.netnih.govsld.cu Growth curve analyses indicated that concentrations ranging from 2000 to 4000 mg/l resulted in significant or total inhibition of Gram-negative bacteria after 24 hours of incubation. researchgate.netnih.govsld.cu Studies on its immediate effects revealed no significant bactericidal action against Escherichia coli within a 2-hour timeframe, indicating a likely bacteriostatic mode of action for this class of bacteria as well. researchgate.netnih.gov
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Concentration | Observation | Reference |
|---|---|---|---|
| General Gram-Negative Bacteria | ~5% | Growth inhibition observed in well diffusion assay. | researchgate.netnih.govsld.cu |
| General Gram-Negative Bacteria | 2000-4000 mg/l | Significant to total inhibition in growth curve analysis. | researchgate.netnih.govsld.cu |
Differential Effects on Yeasts and Fungi
The effect of this compound on yeasts and fungi is markedly different from its effect on bacteria. In vitro studies have shown that fungal strains are generally not sensitive to this compound at concentrations of 2000 mg/l. researchgate.netnih.gov A particularly interesting phenomenon has been observed with certain yeast strains. At concentrations between 1000 and 2000 mg/l, this compound was found to enhance yeast growth. researchgate.netnih.gov However, at concentrations higher than this range, some inhibitory effects on yeasts were noted. researchgate.netnih.gov This suggests a complex, concentration-dependent interaction between this compound and yeast.
Table 3: In Vitro Effects of this compound on Yeasts and Fungi
| Microorganism | Concentration | Observation | Reference |
|---|---|---|---|
| Fungal Strains | 2000 mg/l | Not sensitive. | researchgate.netnih.gov |
| Certain Yeast Strains | 1000-2000 mg/l | Enhanced growth. | researchgate.netnih.gov |
Molecular Mechanisms of Antimicrobial Action
The precise molecular mechanism of this compound's antimicrobial action has not been fully elucidated in the available literature. However, in vitro experimental data provide some insights into its general mode of action. Studies tracking the viability of both Gram-positive (Listeria monocytogenes) and Gram-negative (Escherichia coli) bacteria over a short period (2 hours) found no significant cidal effect. researchgate.netnih.gov This observation strongly suggests that this compound primarily functions as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without killing them directly, rather than a bactericidal one. The specific cellular targets or metabolic pathways that are inhibited by this compound remain a subject for further investigation.
Antioxidant Activity Studies
In addition to its antimicrobial properties, this compound has been identified as a compound with notable antioxidant activity. nih.gov It is recognized as a fungal secondary metabolite that exhibits both antibacterial and antioxidant effects. researchgate.net
In vitro Evaluation of Antioxidant Potency
The antioxidant potential of this compound has been highlighted in studies comparing it to its precursor, 1,5-anhydro-D-fructose (B1202111). Research has demonstrated that this compound possesses a significantly higher radical-scavenging capacity. researchgate.net One study noted that the radical scavenger activity of a heated, aqueous solution of 1,5-anhydro-D-fructose was substantially increased because of its conversion to this compound. researchgate.net This research concluded that this compound had a 500-fold stronger radical-scavenger activity than its precursor, 1,5-anhydro-D-fructose, indicating its potency as an antioxidant. researchgate.net
Table 4: In Vitro Antioxidant Activity of this compound
| Compound | Assay / Method | Finding | Reference |
|---|---|---|---|
| This compound | Radical Scavenger Activity | Identified as a secondary metabolite with antioxidant activity. | nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | APP |
Mechanistic Elucidation of Radical Scavenging Properties
The antioxidant capabilities of this compound are linked to its ability to function as a radical scavenger. While detailed mechanistic studies specifically for this compound are not extensively documented in the provided literature, its structural features allow for inferences based on the known mechanisms of similar compounds, such as ascorbic acid. The enediol portion of the this compound molecule is a key functional group responsible for its radical scavenging activity. mdpi.com This activity is generally attributed to the compound's low oxidation potential, which facilitates the donation of a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them. frontiersin.org
The process of radical scavenging by compounds with similar structures can occur through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom directly to a free radical, quenching it and terminating the oxidative chain reaction. frontiersin.orgpsu.edu In the SET mechanism, the antioxidant donates an electron to the radical. frontiersin.org The resulting ascorbyl-like radical from this compound can be stabilized through resonance, which makes the initial donation energetically favorable. This ability to neutralize deleterious radicals like alkylperoxyl radicals is crucial for protecting biological systems and preventing oxidative degradation in foods. mdpi.com
Anti-Browning Efficacy and Underlying Mechanisms
This compound has demonstrated significant potential as an anti-browning agent in various applications, an effect that is attributed to a multi-faceted mechanism of action. nih.govacs.org Enzymatic browning is a common reaction in fruits and vegetables, initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds into highly reactive quinones. google.comresearchgate.net These quinones then polymerize to form dark pigments, leading to undesirable discoloration. This compound counteracts this process through direct enzyme inhibition and by acting on the reaction products.
Research has established that this compound functions as an inhibitor of plant polyphenol oxidase (PPO). nih.govresearchgate.net Its inhibitory effect has been shown to be comparable to that of kojic acid, a well-known anti-browning agent. nih.govacs.org By inhibiting PPO, this compound effectively blocks the initial step of the enzymatic browning cascade, preventing the conversion of native phenols into quinones. This direct interference with the enzyme's catalytic activity is a primary mechanism behind its efficacy in preserving the natural color of agricultural products. nih.gov
In addition to inhibiting the enzyme responsible for their formation, this compound can also decolorize the quinones that are produced. nih.govacs.orgresearchgate.net Quinones are the colored compounds that lead to the visible browning effect. This compound is capable of reducing these quinones back to their original, colorless polyphenol forms. This reductive capacity provides a secondary line of defense against browning, reversing any initial discoloration that may have occurred before the complete inhibition of PPO. This dual-action mechanism—inhibiting the enzyme and reducing its products—makes this compound a particularly effective anti-browning agent. nih.gov
Table 1: Efficacy of this compound in Preventing Browning in Agricultural Products
| Agricultural Product | Effective Concentration Range | Reference |
| Apples (various cultivars) | 300 - 500 ppm | nih.govresearchgate.net |
| Pears | 300 - 500 ppm | nih.govresearchgate.net |
| Potatoes | 300 - 500 ppm | nih.govresearchgate.net |
| Lettuce | 300 - 500 ppm | nih.govresearchgate.net |
| Green Tea (varieties) | 300 - 500 ppm | nih.govresearchgate.net |
Anti-proliferative and Cytotoxic Effects in Model Systems
Beyond its applications in food preservation, this compound has been investigated for its potential biomedical applications, specifically its effects on cell proliferation and viability. In vitro studies have revealed that this compound exhibits cytotoxic effects against certain cell types, particularly cancer cell lines. thieme-connect.com
This compound has shown cytocidal (cell-killing) effects in studies using cancer cell lines. thieme-connect.com Research has demonstrated its ability to induce mortality in monocytic leukemia cells (THP-1). thieme-connect.com After a 48-hour incubation period, this compound caused a notable percentage of cell death. thieme-connect.com
Furthermore, studies have highlighted a significant synergistic effect when this compound is used in combination with established anticancer drugs like cisplatin (B142131). thieme-connect.com While cisplatin alone at a certain concentration induced a moderate level of cell mortality in THP-1 cells, combining it with this compound dramatically increased the percentage of dead cells, suggesting that this compound can enhance the efficacy of conventional chemotherapy agents. thieme-connect.com This anti-proliferative activity has also been demonstrated in vivo, where treatment with this compound was found to lengthen the lifespan of cancer-afflicted mice. thieme-connect.com
Table 2: Cytotoxic Effect of this compound on a Cancer Cell Line
| Cell Line | Cell Type | Concentration of this compound | Incubation Time | Percentage of Dead Cells (%) | Reference |
| THP-1 | Monocytic Leukemia | 1.4 mM | 48 hours | 33.3 ± 0.7 | thieme-connect.com |
In vivo Studies in Animal Models for Tumor Growth Modulation
The antitumor potential of this compound (APP) has been substantiated through in vivo investigations utilizing animal models. thieme-connect.comresearchgate.net These studies have demonstrated that this compound can interfere with tumor proliferation and metastasis, ultimately extending the lifespan of mice afflicted with cancer. thieme-connect.comresearchgate.netresearchgate.net The compound's efficacy is attributed to its cytotoxic effects on rapidly dividing cells, a characteristic hallmark of cancer. thieme-connect.comresearchgate.net
Research conducted on rodent models has been crucial in evaluating the biological activity of potential drug candidates like this compound before any clinical consideration. probiocdmo.com In these models, the administration of this compound has been shown to inhibit tumor growth, highlighting its potential as a therapeutic agent. thieme-connect.comresearchgate.net While detailed experimental parameters from specific this compound studies are limited in the available literature, the consistent outcome across multiple sources is an observed anticancer effect in animal models. thieme-connect.comresearchgate.net The primary reported in vivo effect is an increase in the survival duration of tumor-bearing mice. thieme-connect.comresearchgate.net
Table 1: Summary of Reported In vivo Antitumor Effects of this compound This table is interactive. You can sort and filter the data.
| Animal Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| Mouse Model | Various Cancers | Lengthened life span of cancer-afflicted mice. | thieme-connect.comresearchgate.netresearchgate.net |
| Mouse Model | Various Cancers | Interferes with tumor growth and metastasis. | thieme-connect.comresearchgate.netresearchgate.net |
Molecular Mechanisms of Cell Cycle Interference and DNA Synthesis Inhibition
The primary molecular mechanism underlying the anticancer activity of this compound is the inhibition of cellular DNA synthesis. thieme-connect.com By disrupting this fundamental process, this compound effectively halts the proliferation of rapidly dividing cancer cells. thieme-connect.comresearchgate.net The integrity of DNA synthesis is critical for cell division, and its inhibition triggers cellular surveillance systems known as cell cycle checkpoints. khanacademy.orglumenlearning.com
The cell cycle is a tightly regulated process with major checkpoints at the G1/S and G2/M transitions. lumenlearning.comresearchgate.net These checkpoints ensure that DNA replication is completed and any DNA damage is repaired before the cell proceeds to the next phase. khanacademy.orgresearchgate.net When DNA synthesis is inhibited, as in the case of this compound activity, cells can experience replication stress. cancer.dkembopress.org This stress activates signaling pathways that can lead to cell cycle arrest, providing time for potential repair. mdpi.comfrontiersin.org Key proteins like p53 are often activated in response to DNA damage or replication problems, which in turn can trigger the expression of other inhibitors, such as p21, to enforce the cell cycle halt. lumenlearning.com If the damage is too severe or cannot be repaired, the cell may be directed to undergo programmed cell death, or apoptosis, which prevents the propagation of genetically unstable cells. khanacademy.orgmdpi.com
The inhibition of DNA synthesis by this compound would thus interfere with the S phase of the cell cycle. This disruption prevents cancer cells from successfully duplicating their genome, a prerequisite for mitosis. cancer.dk Consequently, the cells are arrested in the cell cycle. thieme-connect.commdpi.com This mechanism, targeting a universal requirement for cell proliferation, explains the observed cytotoxic effects of this compound on fast-multiplying cancer cells. thieme-connect.comresearchgate.net
Table 2: Key Cellular Processes and Proteins in Cell Cycle Regulation Affected by DNA Synthesis Inhibition This table is interactive. You can sort and filter the data.
| Process/Protein | Function in Cell Cycle | Consequence of DNA Synthesis Inhibition | Reference |
|---|---|---|---|
| DNA Synthesis (S Phase) | Duplication of the cell's genome. | Direct target of this compound, leading to its inhibition. | thieme-connect.com |
| Cell Cycle Checkpoints | Monitor for DNA damage and incomplete replication, halting the cycle if problems are detected. | Activated due to incomplete or stalled DNA synthesis. | khanacademy.orglumenlearning.com |
| p53 | A tumor suppressor protein that responds to DNA damage by halting the cell cycle or inducing apoptosis. | Levels may rise to arrest the cell cycle and assess the damage caused by synthesis inhibition. | lumenlearning.com |
| Cyclin-Dependent Kinases (CDKs) | Enzymes that drive the progression through different phases of the cell cycle. | Their activity is inhibited by checkpoint activation, causing cell cycle arrest. | lumenlearning.comfrontiersin.org |
| Apoptosis | Programmed cell death, a mechanism to eliminate damaged cells. | May be induced if DNA replication cannot be completed or repaired. | khanacademy.orgmdpi.com |
Structure Activity Relationship Sar Studies and Rational Analogue Design
Methodologies for Ascopyrone P SAR Elucidation (e.g., derivatization, computational modeling)
The elucidation of the structure-activity relationship for a given bioactive compound like this compound involves various scientific methodologies. These techniques aim to correlate the three-dimensional structure of the molecule with its biological activity.
Derivatization: A primary method for exploring SAR is the chemical synthesis of a series of derivatives. researchgate.net This involves systematically modifying specific functional groups on the parent molecule, this compound, to observe how these changes affect its biological profile. For other classes of compounds, modifications have focused on key areas such as hydroxyl groups, aromatic rings, and side chains to create libraries of analogues. mdpi.comnih.gov For instance, studies on other heterocyclic compounds have shown that introducing different aryl substituents or modifying ether chains can significantly impact bioactivity. mdpi.com The synthesis of this compound esters is one example of derivatization that has been explored. googleapis.com
Computational Modeling: In silico methods are increasingly used to predict and explain the SAR of bioactive molecules. slideshare.net Computational tools can model the interactions between a compound and its biological target. Molecular docking, for example, can be used to predict the binding orientation and affinity of a molecule within the active site of a protein, providing insights into the structural features that are crucial for binding. mdpi.comnih.gov Such studies can help to rationalize the SAR of a series of compounds and guide the design of new, more potent derivatives. mdpi.comrsc.org For example, computational investigations using Density Functional Theory (DFT) have been employed to study the reaction pathways involving this compound as a precursor to other chiral building blocks, demonstrating the utility of these methods in understanding the molecule's chemical behavior. researchgate.net These computational approaches, including the use of pharmacophore-based descriptors, can help differentiate between compounds that act as substrates versus those that act as inhibitors for a particular biological target. nih.govnih.gov
Identification of Key Structural Moieties Essential for Biological Activity
While detailed SAR studies specifically for this compound are not extensively documented in the provided literature, general principles of medicinal chemistry and findings from related compounds allow for the identification of potentially crucial structural features. This compound, or 1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose, possesses several functional groups that are likely contributors to its biological activity. researchgate.net
Rational Design and Chemical Synthesis of this compound Derivatives
The rational design of this compound derivatives aims to create new molecules with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.govrsc.orgnih.gov This process relies on the understanding of its SAR.
This compound can be produced both chemically and enzymatically. nih.gov It is naturally formed from 1,5-anhydro-D-fructose (B1202111) (AF) by the action of a dehydratase enzyme in certain fungi. researchgate.netresearchgate.net This precursor, AF, is considered a versatile chiral building block for the synthesis of various biologically active compounds and their derivatives. researchgate.netresearchgate.net The chemical synthesis of this compound and its analogues often starts from readily available carbohydrates. dntb.gov.ua The synthesis of derivatives can involve targeted modifications, such as the creation of this compound esters, which may alter the compound's properties to function as antimicrobial agents, antioxidants, or emulsifiers. googleapis.com The design process for new analogues would involve considering which structural moieties to modify. For example, based on SAR principles, one might design derivatives by altering the substituents on the pyran ring to enhance hydrophobic or hydrophilic interactions with a target protein. iomcworld.comresearchgate.net
Comparative Analysis of Bioactivity Profiles of this compound Analogues
This compound itself exhibits a range of biological activities. It has been identified as an inhibitor of the NLRP3 inflammasome, reducing the secretion of the pro-inflammatory cytokine IL-1β in macrophages. It also demonstrates antioxidant properties and notable antimicrobial activity. fgsc.net
Specifically, its antibacterial effects have been observed against a broad range of both Gram-positive and Gram-negative bacteria, with concentrations of 2000-4000 mg/L causing significant or total inhibition. nih.gov However, it was found to be less effective against yeasts and molds at similar concentrations. nih.gov Interestingly, at lower concentrations (1000-2000 mg/L), it was observed to enhance the growth of some yeast strains. nih.gov
While various derivatives of anhydrofructose compounds, including this compound, have been synthesized, detailed public data directly comparing the bioactivity profiles of a series of this compound analogues is limited in the reviewed sources. researchgate.netbioscreen.fi Such comparative studies are essential to fully establish the structure-activity relationship. For example, a comparative analysis would typically involve testing the parent compound and its derivatives in the same biological assays and comparing metrics such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).
Below is a table summarizing the known biological activities of this compound.
| Biological Activity | Organism/System | Observed Effect | Concentration | Citation |
| Antibacterial | Gram-positive & Gram-negative bacteria | Significant or total growth inhibition | 2000-4000 mg/L | nih.gov |
| Antifungal | Yeasts | Growth enhancement | 1000-200g/L | nih.gov |
| Antifungal | Yeasts & Molds | No sensitivity / inhibition | 2000 mg/L | nih.gov |
| Anti-inflammatory | Macrophages | Reduces IL-1β secretion (NLRP3 inhibitor) | 10 µM | |
| Antioxidant | In vitro tests | Antioxidant activity observed | Not specified | fgsc.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,5-anhydro-D-fructose (AF) |
| This compound (APP) |
| Ascopyrone T |
| Cortalcerone |
| Haliclonol |
| Indomethacin |
| Microthecin |
| Propranolol |
| Sorafenib |
Analytical Methodologies for Ascopyrone P Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of ascopyrone P, allowing for its isolation from complex biological matrices and precise measurement.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. researchgate.net Method development for this compound often involves a reversed-phase approach, utilizing a C18 column. metabolomexchange.orgjmchemsci.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a gradient elution with a mixture of an aqueous component (like water with an acid modifier such as formic acid or acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is commonly employed. metabolomexchange.orgjocpr.comjapsonline.com
The selection of the stationary phase, mobile phase, and detector settings are all crucial for developing a robust HPLC method. researchgate.net The pH of the mobile phase can also be adjusted to optimize the retention and peak shape of this compound. japsonline.com Detection is typically carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance. jmchemsci.com For example, a detection wavelength of 254 nm has been used in some HPLC methods for related compounds. researchgate.net The flow rate is another important parameter, often set around 1.0 mL/min to ensure good separation within a reasonable analysis time. jmchemsci.comjapsonline.com
A typical HPLC method for this compound might involve the following parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) jmchemsci.comresearchgate.net |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol metabolomexchange.org |
| Flow Rate | 0.350 mL/min metabolomexchange.org |
| Detection | UV at a specific wavelength |
| Injection Volume | 20 µL jocpr.com |
| Column Temperature | 40 °C metabolomexchange.org |
Mass Spectrometry (MS) Applications in Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity and sensitivity. metabolomexchange.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of this compound and its derivatives with high accuracy. metabolomexchange.org
In a typical LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like this compound, often in the positive ion mode. metabolomexchange.org The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of this compound. thegoodscentscompany.com Fragmentation analysis (MS/MS) can be performed to obtain structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. metabolomexchange.org
Spectrophotometric Assay Development
Spectrophotometric assays offer a simpler and more rapid method for the quantification of this compound, particularly for routine analysis. researchgate.net These assays are based on the principle that this compound absorbs light at a specific wavelength. researchgate.net The development of a spectrophotometric assay involves identifying the wavelength of maximum absorbance (λmax) for this compound. niscpr.res.in A standard curve is then generated by measuring the absorbance of a series of solutions with known concentrations of purified this compound. undiksha.ac.id The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the standard curve. undiksha.ac.id
It is important to consider potential interferences from other compounds in the sample matrix that may also absorb at the same wavelength. wepal.nl Blank corrections are essential to subtract the absorbance of the matrix. wepal.nl
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization can be employed to improve the analytical properties of this compound for techniques like gas chromatography (GC) or to enhance its detection in HPLC. jfda-online.com Derivatization involves chemically modifying the this compound molecule to create a derivative with more favorable characteristics. jfda-online.com For instance, silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for GC analysis. usgs.gov
In the context of LC-MS, derivatization can be used to improve ionization efficiency, leading to enhanced sensitivity. nih.gov Derivatization can also be used to introduce a specific functional group that can be targeted for detection, improving the selectivity of the analysis. rsc.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with this compound. rsc.org
Enzymatic Assay Development for Biosynthetic Pathway Components
Understanding the biosynthesis of this compound involves the study of the enzymes responsible for its formation. researchgate.net Enzymatic assays are developed to measure the activity of these enzymes. researchgate.net These assays typically involve incubating the enzyme with its substrate and then measuring the rate of formation of the product, which could be an intermediate in the pathway or this compound itself. researchgate.net
Spectrophotometric or HPLC methods can be used to quantify the product formed in the enzymatic reaction. researchgate.net For example, the conversion of a substrate to a product that absorbs light at a different wavelength can be monitored continuously using a spectrophotometer. niscpr.res.in Alternatively, the reaction can be stopped at specific time points, and the amount of product formed can be quantified by HPLC. researchgate.net The development of these assays is crucial for the purification and characterization of the enzymes involved in the this compound biosynthetic pathway, such as 1,5-anhydro-D-fructose (B1202111) dehydratase and ascopyrone tautomerase. researchgate.net
Future Research Directions and Translational Perspectives
Deeper Elucidation of Biosynthetic Regulation and Genetic Engineering for Production
The biosynthesis of ascopyrone P is intricately linked to the anhydrofructose pathway, a unique route for glycogen (B147801) and starch degradation observed in certain fungi. researchgate.netcabidigitallibrary.org This pathway involves the conversion of α-1,4-glucans to 1,5-anhydro-D-fructose (B1202111) (AF), which is then metabolized to this compound. thieme-connect.comthieme-connect.com Key enzymes in this conversion from AF to this compound include 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM), which have been identified in fungi like Anthracobia melaloma. researchgate.net
Future research should focus on a more profound understanding of the regulatory mechanisms governing this pathway. Investigating how environmental and genetic factors influence the expression and activity of the involved enzymes is crucial for enhancing production yields. For instance, studies could explore the impact of carbon source availability and stress conditions on the diversion of glycogenolysis towards the anhydrofructose pathway. cabidigitallibrary.org
Metabolic engineering presents a promising avenue for overproducing this compound. uga.edunrfhh.com By cloning the genes encoding α-1,4-glucan lyase, AFDH, and APTM into robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to establish efficient and scalable production platforms. nih.govresearchgate.net This approach, often referred to as metabolic engineering, allows for the targeted modification of cellular metabolism to favor the synthesis of a desired product. uga.edunrfhh.com Dynamic regulation strategies, where gene expression is controlled in real-time, could further optimize the switch from cellular growth to this compound production. uga.edu
Advanced Mechanistic Investigations of Biological Activities in Complex Biological Systems
This compound has demonstrated a range of biological activities, including antibacterial and antioxidant properties. researchgate.net While initial studies have shown its inhibitory effects on both Gram-positive and Gram-negative bacteria, the precise molecular mechanisms underlying this activity require further investigation. nih.gov Future research should employ advanced techniques to identify the specific cellular targets of this compound in bacteria. Understanding how it interferes with essential bacterial processes could pave the way for its development as a novel antimicrobial agent.
Similarly, the antioxidant mechanism of this compound warrants a more detailed examination. Studies have indicated its potential as an anti-browning agent in food products, comparable to kojic acid, by inhibiting plant polyphenol oxidase and decolorizing quinones. ebi.ac.ukacs.org Investigating its interaction with reactive oxygen species (ROS) and its influence on cellular antioxidant defense systems in more complex biological models will provide a clearer picture of its protective capabilities.
Exploration of Novel Biological Roles and Bioactivities
Beyond its established antibacterial and antioxidant effects, the exploration of novel biological roles for this compound is a key area for future research. Preliminary studies have hinted at other potential bioactivities, such as anti-inflammatory and anticancer effects. nih.gov For instance, this compound has been shown to inhibit the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines like IL-1β in macrophages. Further in-depth studies are needed to confirm and characterize these activities.
Investigating its anti-inflammatory properties could involve examining its effects on various inflammatory pathways and mediators in cellular and preclinical models. frontiersin.orgnih.govresearchgate.net Similarly, exploring its potential as an anticancer agent would require comprehensive studies on its effects on cancer cell proliferation, apoptosis, and metastasis. nih.gov Identifying the molecular targets and signaling pathways modulated by this compound in these contexts will be crucial for understanding its therapeutic potential. nih.govrsc.org
Development of Sustainable and Scalable Production Methodologies
The transition of this compound from a laboratory-scale compound to a commercially viable product hinges on the development of sustainable and scalable production methods. epa.gov While enzymatic synthesis has been established, optimizing these processes for large-scale production is essential. researchgate.netjst.go.jp This includes improving enzyme stability, reaction efficiency, and downstream processing for purification.
Biotechnological production using engineered microorganisms offers a promising sustainable alternative to chemical synthesis. researchgate.netfrontiersin.org Utilizing renewable feedstocks, such as agro-industrial wastes, as carbon sources for microbial fermentation could significantly reduce production costs and the environmental footprint. nih.gov Life cycle assessment and techno-economic analysis will be critical in evaluating the sustainability and economic feasibility of different production strategies. mdpi.com A focus on creating closed-loop systems for chemicals, water, and energy within the production process will further enhance sustainability. lenzing.com
Integration of Computational Chemistry and Omics Technologies in this compound Research
The integration of computational chemistry and "omics" technologies (genomics, proteomics, metabolomics) can significantly accelerate research and development of this compound. bioscipublisher.comnih.govnih.gov Computational modeling and molecular docking studies can be employed to predict the interactions of this compound with its biological targets, providing insights into its mechanism of action and guiding the design of more potent derivatives. researchgate.netnih.gov
Q & A
Q. What is the biosynthetic pathway of this compound in microbial systems?
- Methodological Answer : APP is derived from 1,5-anhydro-D-fructose (AF) via the anhydrofructose pathway. Key enzymes include aldose-2-ulose dehydratase (EC 4.2.1.110) and ascopyrone tautomerase (EC 5.3.2.7). Researchers should use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flow and validate pathway intermediates .
Q. What experimental models are used to study APP’s antimicrobial activity?
- Methodological Answer :
-
In vitro assays : Growth curve analysis using automated microbiology readers (e.g., 24-hour incubation at 30°C) to determine inhibitory concentrations (IC₅₀) against Gram-positive/-negative bacteria.
-
Well diffusion assays : APP (5% w/v) is dissolved in agar plates to assess zone-of-inhibition metrics .
Table 1: APP’s Antimicrobial Efficacy
Organism Type Effective APP Concentration (mg/L) Outcome Gram-positive bacteria 2000–4000 Total inhibition Yeasts 1000–2000 Growth enhancement Molds >2000 No significant effect
Advanced Research Questions
Q. How can contradictory data on APP’s dual role (growth inhibition vs. enhancement) be resolved?
- Methodological Answer : Contradictions arise from concentration-dependent effects. For yeast studies, dose-response curves (0–5000 mg/L) should be combined with metabolomics to identify threshold shifts in metabolic pathways (e.g., glycolysis vs. oxidative stress responses). Statistical models (ANOVA with Tukey post-hoc) are critical for validating nonlinear responses .
Q. What mechanistic insights explain APP’s isomerization via ascopyrone tautomerase?
- Methodological Answer : The enzyme catalyzes Δ³→Δ¹ double-bond shifts in APP’s structure. Use X-ray crystallography to resolve the enzyme’s active site and mutagenesis studies (e.g., replacing catalytic residues like Glu45) to confirm reaction mechanisms. Kinetic parameters (Km, Vmax) should be derived from Lineweaver-Burk plots .
Table 2: Ascopyrone Tautomerase Kinetic Parameters
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
|---|---|---|---|
| 1,5-anhydro-D-fructose | 0.25 | 12.8 | 150 |
Q. How should experimental designs control for APP’s instability in aqueous environments?
- Methodological Answer :
- Use buffered solutions (pH 5.5–6.5) to stabilize APP.
- Conduct stability assays (HPLC monitoring over 24 hours) under varying temperatures (4–37°C).
- Include antioxidants (e.g., ascorbate) to mitigate oxidative degradation .
Q. What statistical approaches are optimal for analyzing APP’s dose-dependent effects in complex matrices (e.g., biofilms)?
- Methodological Answer : Mixed-effects models account for biofilm heterogeneity. Confocal microscopy with LIVE/DEAD staining quantifies viability, while principal component analysis (PCA) identifies correlations between APP concentration, biofilm architecture, and resistance genes .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed studies on the anhydrofructose pathway and enzyme kinetics (EC 5.3.2.7) over non-academic sources .
- Data Reproducibility : Document HPLC/LC-MS parameters (column type, mobile phase) and enzyme assay conditions (pH, temperature) in detail .
- Ethical Considerations : Exclude mammalian toxicity studies until APP’s safety profile in food systems is established .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
